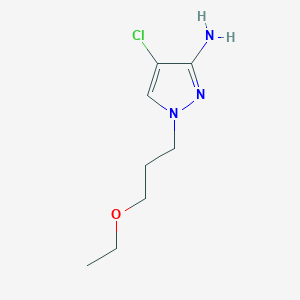

4-Chloro-1-(3-ethoxypropyl)-1h-pyrazol-3-amine

Beschreibung

4-Chloro-1-(3-ethoxypropyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative characterized by a chlorine atom at the 4-position, an ethoxypropyl group at the 1-position, and an amine group at the 3-position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and tunable electronic properties.

Eigenschaften

Molekularformel |

C8H14ClN3O |

|---|---|

Molekulargewicht |

203.67 g/mol |

IUPAC-Name |

4-chloro-1-(3-ethoxypropyl)pyrazol-3-amine |

InChI |

InChI=1S/C8H14ClN3O/c1-2-13-5-3-4-12-6-7(9)8(10)11-12/h6H,2-5H2,1H3,(H2,10,11) |

InChI-Schlüssel |

PFTWPPOVUNDKDN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCCCN1C=C(C(=N1)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reductive Chlorination of 4-Nitropyrazole

- Reaction: 4-nitropyrazole undergoes reductive chlorination to form 3-chloro-1H-pyrazol-4-amine hydrochloride.

- Catalysts: Transition metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are employed. Catalyst loading ranges from 0.003 mol% to 3 mol% relative to 4-nitropyrazole.

- Conditions: The reaction is conducted in aqueous hydrochloric acid (HCl) under hydrogen atmosphere (14 to 105 psia), at temperatures between 20°C and 60°C, preferably 30°C to 40°C.

- Reactor: Glass or glass-lined Hastelloy C pressure reactors are used.

- Selectivity & Yield: Using Pt/C or Pd/C catalysts at HCl concentrations below 37% yields high selectivity (>95%) and yields up to 96.8% of the hydrochloride salt.

Reaction Monitoring and Workup

- Hydrogen uptake rate is monitored; reaction proceeds until uptake ceases (~2.5 hours).

- After completion, the reaction mixture is cooled, purged with nitrogen, and the product is isolated.

- The hydrochloride salt is then free-based using sodium bicarbonate or triethylamine to yield 3-chloro-1H-pyrazol-4-amine.

Data Summary: Reductive Chlorination

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | Pd/C or Pt/C | 0.003 - 3 mol% loading |

| HCl Concentration | <37% | Higher selectivity at lower HCl |

| Temperature | 20°C - 60°C (preferably 30-40°C) | Optimal reaction temperature |

| Hydrogen Pressure | 14 - 105 psia | ~100 psig commonly used |

| Reaction Time | ~2.5 hours (plus additional if needed) | Monitored by hydrogen uptake |

| Yield | Up to 96.8% (hydrochloride salt) | High selectivity and purity |

N-Alkylation to Introduce 3-Ethoxypropyl Group at N1 Position

Alkylation Procedure

- The free base 3-chloro-1H-pyrazol-4-amine is reacted with 3-ethoxypropyl halides (e.g., 3-ethoxypropyl bromide or chloride) under basic conditions.

- Bases such as potassium carbonate or sodium hydride are commonly used to deprotonate the pyrazole nitrogen.

- Solvents like dimethylformamide (DMF) or acetonitrile facilitate the nucleophilic substitution.

- Reaction temperatures typically range from ambient to 80°C depending on the reactivity of the alkylating agent.

Selectivity and Regioisomer Considerations

- Alkylation of pyrazoles can suffer from regioselectivity issues, potentially yielding mixtures of N1- and N2-alkylated products.

- Optimized conditions and choice of alkylating agents favor substitution at the N1 position.

- Purification by column chromatography or recrystallization is employed to isolate the desired 4-chloro-1-(3-ethoxypropyl)-1H-pyrazol-3-amine.

Alternative Synthetic Routes and Regioselectivity Enhancements

- Some patents describe cyclization methods involving 1,3-difunctional compounds with substituted hydrazines to form 1,3,4-substituted pyrazoles with high regioselectivity.

- Use of hydrazones and acid-mediated cyclization in aqueous media can improve yields and selectivity toward the desired isomer.

- Despite these advances, direct alkylation of preformed 3-chloro-1H-pyrazol-4-amine remains the most straightforward approach for introducing the 3-ethoxypropyl substituent.

Summary Table of Preparation Methods

| Step | Method/Conditions | Catalyst/Base | Yield (%) | Selectivity Notes |

|---|---|---|---|---|

| Reductive chlorination | 4-nitropyrazole + HCl + H2, 30-40°C, 90 psig | Pt/C or Pd/C (0.003-3 mol%) | ~96.8 | >95% selectivity for 3-chloro-1H-pyrazol-4-amine hydrochloride |

| Free-basing | Base (NaHCO3 or Et3N) in aqueous medium | NaHCO3 or triethylamine | Quantitative | Efficient conversion to free amine |

| N1-Alkylation | 3-ethoxypropyl halide, K2CO3 or NaH, DMF | K2CO3 or NaH | Variable (typically 60-85) | Regioselective for N1 substitution |

| Purification | Column chromatography or recrystallization | N/A | N/A | Removes regioisomeric and other impurities |

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-(3-ethoxypropyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group or the amine group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Coupling Reactions: Palladium catalysts in the presence of appropriate ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Chloro-1-(3-ethoxypropyl)-1h-pyrazol-3-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 4-Chloro-1-(3-ethoxypropyl)-1h-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are often the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound’s structural analogs differ primarily in substituents at the 1- and 4-positions, which influence solubility, reactivity, and biological activity. Key examples include:

| Compound Name | Substituents (1-position) | Substituents (4-position) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Chloro-1-(3-ethoxypropyl)-1H-pyrazol-3-amine | 3-ethoxypropyl | Chlorine | C₈H₁₄ClN₃O | 203.67 (calculated) |

| 4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine | 3-fluorobenzyl | Chlorine | C₁₀H₉ClFN₃ | 225.65 |

| 4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine | 5-(trifluoromethyl)pyridin-2-yl | Chlorine | C₉H₇Cl₂F₃N₄ | 299.08 |

| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | Methyl | 4-chlorophenyl | C₁₀H₁₀ClN₃ | 207.66 |

| 4-Isopropyl-1H-pyrazol-3-amine | Hydrogen | Isopropyl | C₆H₁₁N₃ | 125.17 |

Key Observations :

Physico-Chemical Properties

Insights :

- The ethoxypropyl group in the target compound may lower melting points compared to rigid aromatic substituents due to increased conformational flexibility.

- Fluorinated analogs exhibit higher thermal stability (e.g., boiling point >300°C), making them suitable for high-temperature applications .

Biologische Aktivität

4-Chloro-1-(3-ethoxypropyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of 4-Chloro-1-(3-ethoxypropyl)-1H-pyrazol-3-amine can be represented as follows:

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 4-Chloro-1-(3-ethoxypropyl)-1H-pyrazol-3-amine have shown promising results against various cancer cell lines.

Case Study:

A study focused on the synthesis and evaluation of pyrazole derivatives found that certain compounds displayed IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating potent anticancer activity . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole A | HCT-116 | 2.3 |

| Pyrazole B | MCF-7 | 1.9 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been highlighted in several studies. Compounds similar to 4-Chloro-1-(3-ethoxypropyl)-1H-pyrazol-3-amine demonstrated significant inhibition of pro-inflammatory cytokines and enzymes.

Research Findings:

In a comparative analysis, some pyrazole derivatives exhibited anti-inflammatory activity comparable to standard drugs like diclofenac, with IC50 values ranging from 54.65 μg/mL to 69.15 μg/mL . This suggests that 4-Chloro-1-(3-ethoxypropyl)-1H-pyrazol-3-amine may possess similar therapeutic potential.

| Compound | IC50 (μg/mL) |

|---|---|

| Diclofenac | 54.65 |

| Pyrazole Derivative | 60.56 |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Study Overview:

A review highlighted that approximately 29% of pyrazole derivatives were evaluated for antibacterial activity, with promising results against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

The biological activity of 4-Chloro-1-(3-ethoxypropyl)-1H-pyrazol-3-amine is believed to be mediated through multiple pathways:

- Enzyme Inhibition: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Cell Cycle Disruption: Certain compounds disrupt the cell cycle in cancer cells, leading to apoptosis.

- Antimicrobial Action: The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-Chloro-1-(3-ethoxypropyl)-1H-pyrazol-3-amine be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a halogen atom (e.g., chlorine) at the pyrazole ring with a 3-ethoxypropyl group under reflux conditions in polar aprotic solvents like DMF or DMSO, using bases such as cesium carbonate to enhance reactivity. Reaction monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization improves yield .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm the 3-ethoxypropyl group (e.g., δ ~3.5 ppm for ethoxy protons, δ ~4.0 ppm for methylene adjacent to nitrogen) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M+H] peak at m/z 230.08) .

- X-ray Crystallography : For absolute configuration, SHELX software refines crystallographic data, though challenges arise from flexible ethoxypropyl chains .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via HPLC-UV, tracking retention time shifts or new peaks. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of the 3-ethoxypropyl substituent on biological activity?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with alkyl, fluoroethyl, or methoxypropyl groups to compare steric/electronic effects.

- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked assays.

- Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to correlate substituent size/hydrophobicity with binding affinity .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives like this compound?

- Methodological Answer :

- Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers.

- Experimental Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays).

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .

Q. How can computational methods predict the metabolic stability of this compound in vivo?

- Methodological Answer :

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites.

- MD Simulations : Model interactions with liver microsomes to identify vulnerable bonds (e.g., ethoxy group oxidation).

- In Vitro Validation : Perform microsomal stability assays with LC-MS quantification of parent compound depletion .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.